N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE: is a synthetic organic compound characterized by its unique structure, which includes a hexafluoropropyl group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Hexafluoropropyl Intermediate: This step involves the reaction of hexafluoropropanol with a suitable amine to form the hexafluoropropylamine intermediate.
Coupling with Butylcarbamate: The hexafluoropropylamine intermediate is then reacted with butyl isocyanate to form the butylcarbamoyl derivative.
Introduction of the Methoxybenzamide Moiety: Finally, the butylcarbamoyl derivative is coupled with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(BUTYLCARBAMOYL)AMINO]-2-OXOETHYL}-N-(4-FLUOROBENZYL)CYCLOPROPANAMINIUM
- N-{2-[(BUTYLCARBAMOYL)AMINO]PHENYL}-4-FLUOROBENZENESULFONAMIDE
Uniqueness
N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE is unique due to the presence of the hexafluoropropyl group, which imparts distinct physicochemical properties such as high lipophilicity and thermal stability. These properties can enhance the compound’s performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H19F6N3O3 |
---|---|
Molecular Weight |
415.33 g/mol |
IUPAC Name |
N-[2-(butylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H19F6N3O3/c1-3-4-9-23-13(27)25-14(15(17,18)19,16(20,21)22)24-12(26)10-5-7-11(28-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27) |
InChI Key |
WLNFDRXEHNYAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.